2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde
Description
2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is a synthetic organic compound characterized by a benzaldehyde (B42025) ring substituted at the ortho position with a 2,6-dichlorobenzyl ether group. While specific, in-depth research on this exact molecule is not extensively documented in publicly available literature, its structural components are well-studied and recognized for their importance in various chemical disciplines.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 175203-16-4 |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.14 g/mol |
| Appearance | White to off-white crystalline powder |
Note: Physical properties can vary depending on the source and purity.
A plausible synthetic route to this compound involves the Williamson ether synthesis. This method would entail the reaction of salicylaldehyde (B1680747) with 2,6-dichlorobenzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.com
The benzyl (B1604629) ether group is a cornerstone of organic synthesis, frequently employed as a protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions and its relatively straightforward cleavage through hydrogenolysis. organic-chemistry.org Beyond its role in protection, the benzyl ether moiety is an integral part of numerous biologically active molecules. The lipophilicity imparted by the benzyl group can enhance a molecule's ability to cross cell membranes, a crucial factor in drug design.
Benzaldehyde and its derivatives are also of paramount importance in medicinal chemistry. The aldehyde functional group is a versatile handle for a variety of chemical transformations, allowing for the synthesis of complex molecular structures. Substituted benzaldehydes have been investigated for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netmdpi.com Their ability to participate in hydrogen bonding and other non-covalent interactions makes them effective pharmacophores in the design of enzyme inhibitors and receptor modulators. nih.gov
The rationale for investigating compounds like this compound stems from the principle of molecular hybridization, where known bioactive fragments are combined to create new chemical entities with potentially enhanced or novel properties.
The dichlorination of the benzyl ring is a key feature. Halogen atoms, particularly chlorine, can significantly alter the electronic and steric properties of a molecule. The two chlorine atoms in the 2 and 6 positions of the benzyl group in the subject compound are electron-withdrawing, which can influence the reactivity of the entire molecule. Furthermore, the presence of halogens can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions. The 2,6-dichloro substitution pattern also introduces steric bulk, which can influence the conformational preferences of the molecule and its ability to fit into specific binding pockets.
The ortho-positioning of the dichlorobenzyloxy group on the benzaldehyde ring is also significant. This substitution pattern can lead to intramolecular interactions that may rigidify the molecule's conformation, potentially leading to higher binding affinity and selectivity for a biological target. Research on other benzyloxybenzaldehyde derivatives has shown their potential as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer research. researchgate.netnih.gov
A significant research gap is the lack of published studies specifically detailing the biological activities of this compound. While the individual scaffolds are well-researched, the unique combination present in this molecule remains largely unexplored in the public domain.
Future research should focus on several key areas:
Synthesis and Characterization: While a synthetic route can be postulated, detailed optimization and full characterization of the compound and potential by-products are necessary.
Biological Screening: A broad-based biological screening of this compound is warranted. Given the known activities of related compounds, initial investigations could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Computational Studies: Molecular modeling and computational docking studies could help to identify potential biological targets and provide insights into its binding modes. materialsciencejournal.org This could guide experimental work and rationalize any observed biological activity.
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, the synthesis and evaluation of a library of analogues would be a logical next step. This would involve modifying the substitution pattern on both the benzaldehyde and benzyl rings to establish a clear structure-activity relationship, a critical component of drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-5-3-6-13(16)11(12)9-18-14-7-2-1-4-10(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJBZYNJIQASTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394990 | |
| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-16-4 | |
| Record name | 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 2,6 Dichlorobenzyl Oxy Benzaldehyde
Chemo- and Regioselective Synthetic Pathways to the 2-Dichlorobenzyloxybenzaldehyde Scaffold
The most fundamental and widely employed method for constructing the 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde scaffold is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This pathway involves the reaction of a metal phenoxide with an alkyl halide through an SN2 mechanism. masterorganicchemistry.com For the target molecule, this translates to the reaction between salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) and 2,6-dichlorobenzyl chloride.
The chemo- and regioselectivity of this synthesis are inherently controlled by the choice of reactants.
Chemoselectivity : Salicylaldehyde possesses a highly acidic phenolic hydroxyl group. In the presence of a suitable base (e.g., potassium carbonate, sodium hydride), this group is preferentially deprotonated to form the corresponding phenoxide anion. libretexts.orgyoutube.com This nucleophilic phenoxide then selectively attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride.
Regioselectivity : The substitution pattern is precisely defined by the starting materials. Since the hydroxyl group is at the C2 position of the benzaldehyde (B42025) ring, the resulting benzyl (B1604629) ether linkage is formed exclusively at this position, yielding the desired this compound isomer. The SN2 reaction is most efficient with primary alkyl halides like 2,6-dichlorobenzyl chloride, avoiding competing elimination reactions that can occur with secondary or tertiary halides. masterorganicchemistry.com
Deprotonation of salicylaldehyde with a base to form the sodium or potassium salicylaldehydate.
Nucleophilic attack of the salicylaldehydate on 2,6-dichlorobenzyl chloride, displacing the chloride ion to form the ether bond.
This direct approach ensures the formation of the correct constitutional isomer without the need for protecting groups or complex purification steps to separate other isomers.
Exploration of Novel Catalytic Approaches in the Formation of the Benzyl Ether Linkage
While the classical Williamson synthesis is effective, its efficiency can be significantly enhanced by employing novel catalytic approaches, most notably Phase-Transfer Catalysis (PTC). PTC is a powerful technique for reactions where reactants are located in different immiscible phases, such as a solid or aqueous phase containing the nucleophile (phenoxide) and an organic phase with the electrophile (benzyl chloride). crdeepjournal.org
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt, facilitates the reaction by transporting the anion nucleophile into the organic phase where it can react. crdeepjournal.orgresearchgate.net This offers several advantages:
Milder Reaction Conditions : PTC allows the reaction to proceed at lower temperatures and with weaker bases (e.g., K₂CO₃ instead of NaH) compared to traditional methods. researchgate.net
Increased Reaction Rates : By bringing the reactants together, the catalyst dramatically accelerates the reaction rate.
Improved Yields and Scalability : PTC often leads to higher yields and is well-suited for larger-scale industrial preparations. researchgate.net
The mechanism under PTC conditions involves the quaternary ammonium cation (Q⁺) forming an ion pair (Q⁺⁻OAr) with the phenoxide anion (⁻OAr). This ion pair is soluble in the organic solvent and readily reacts with the 2,6-dichlorobenzyl chloride (R-Cl).
| Catalyst Type | Example Catalyst | Function |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Transports phenoxide from aqueous/solid phase to organic phase. |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Bromide | Similar function to ammonium salts, sometimes offering different solubility or stability. |
| Crown Ethers | 18-Crown-6 | Complexes with the alkali metal cation (e.g., K⁺), increasing the nucleophilicity of the "naked" phenoxide anion. |
The use of such catalysts transforms a heterogeneous, slow reaction into a pseudo-homogeneous, rapid process, representing a significant advancement in the synthesis of the target benzyl ether.
Optimization of Reaction Conditions and Yields for Scalable Synthesis of this compound
For industrial applications, the synthesis of this compound must be optimized for yield, purity, cost-effectiveness, and scalability. Key parameters for optimization include the choice of base, solvent, catalyst, temperature, and reaction time. A systematic study of these variables allows for the development of a robust and efficient process.
Below is a data table illustrating the effect of different reaction conditions on the synthesis, based on established principles of Williamson ether synthesis and phase-transfer catalysis.
| Entry | Base (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NaH (1.2) | None | THF | 65 | 24 | 75 |
| 2 | K₂CO₃ (2.0) | None | Acetone | 56 | 48 | 68 |
| 3 | K₂CO₃ (2.0) | TBAB (5) | Acetonitrile | 80 | 6 | 92 |
| 4 | Cs₂CO₃ (1.5) | TBAB (5) | DMF | 60 | 4 | 95 |
| 5 | K₂CO₃ (2.0) | TBAB (5) | Toluene/H₂O | 90 | 8 | 89 |
Analysis of Optimization Parameters:
Base : Stronger bases like sodium hydride (NaH) work well but can pose safety risks on a large scale. Carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are safer alternatives, with Cs₂CO₃ often providing higher reactivity and yield due to its greater solubility and the increased nucleophilicity of the resulting phenoxide.
Solvent : Polar aprotic solvents such as Acetonitrile and Dimethylformamide (DMF) are highly effective as they solvate the cation but not the anion, increasing the nucleophile's reactivity.
Catalyst : The addition of a phase-transfer catalyst like TBAB (Entries 3-5) dramatically reduces reaction times and improves yields compared to non-catalyzed reactions (Entries 1-2).
Temperature : While higher temperatures can increase the reaction rate, they may also lead to side product formation and degradation. Optimized conditions often involve moderate temperatures (60-80°C) that provide a balance between reaction speed and selectivity.
The optimized conditions, as suggested by Entry 4, would involve using cesium carbonate as the base with a catalytic amount of TBAB in DMF at 60°C, leading to a high yield in a short timeframe, making the process suitable for scalable synthesis.
Application of Green Chemistry Principles in the Synthesis of this compound
Integrating green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and improving process safety. nih.gov A key technology in this area is the use of microwave irradiation. asianpubs.org
Microwave-assisted organic synthesis (MAOS) can drastically reduce reaction times, often from hours to minutes, by efficiently and directly heating the reaction mixture. nih.gov This leads to significant energy savings and can also improve yields by minimizing the formation of thermal degradation by-products. nih.gov
The table below compares a conventional thermal heating method with a microwave-assisted approach for the synthesis.
| Parameter | Conventional Method (Optimized) | Microwave-Assisted Method |
|---|---|---|
| Heating Method | Oil Bath | Microwave Irradiation |
| Reaction Time | 4 - 6 hours | 10 - 15 minutes |
| Solvent | DMF | DMF or Solvent-free (solid support) |
| Energy Consumption | High | Low |
| Yield | ~95% | ~96% |
Other green chemistry principles applicable to this synthesis include:
Catalysis : The use of PTC, as discussed in section 2.2, aligns with the green principle of catalysis by enabling reactions under milder conditions and reducing waste. nih.govcore.ac.uk
Safer Solvents : While DMF and acetonitrile are effective, research into replacing them with greener alternatives like ionic liquids or designing solvent-free reaction conditions (e.g., using ball milling with solid reagents) is an active area of green chemistry. nih.govrsc.org
Atom Economy : The Williamson ether synthesis is inherently atom-economical, with the primary by-product being a simple inorganic salt (e.g., KCl), which can be easily removed.
By combining phase-transfer catalysis with microwave irradiation, the synthesis of this compound can be made significantly more efficient and environmentally benign.
Mechanistic Investigations of Chemical Transformations Involving 2 2,6 Dichlorobenzyl Oxy Benzaldehyde
Electrophilic and Nucleophilic Reactions at the Aldehyde Moiety
The aldehyde functional group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and the oxygen nucleophilic. This polarity governs the reactivity of the aldehyde moiety in 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde.
Nucleophilic Addition:
The primary reaction at the aldehyde group is nucleophilic addition. The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields the final alcohol product.
The reactivity of the aldehyde in this compound is influenced by both electronic and steric factors. The ortho-benzyloxy group can exert a moderate electron-donating effect through resonance, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). However, the steric bulk of the 2,6-dichlorobenzyl group can hinder the approach of large nucleophiles.
Common nucleophilic addition reactions include:
Grignard Reactions: Reaction with Grignard reagents (R-MgX) leads to the formation of secondary alcohols. The steric hindrance from the ortho-substituent may necessitate harsher reaction conditions or lead to lower yields compared to less hindered aldehydes.
Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) provides a route to alkenes. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Henry Reaction: The nitroaldol (Henry) reaction involves the addition of a nitroalkane anion to the aldehyde, forming a β-nitro alcohol. This reaction is a valuable tool for carbon-carbon bond formation.
Electrophilic Reactions:
While the carbonyl carbon is electrophilic, the carbonyl oxygen, with its lone pairs of electrons, is nucleophilic and can react with strong electrophiles. Protonation of the carbonyl oxygen by a strong acid, for instance, enhances the electrophilicity of the carbonyl carbon, thereby activating the aldehyde towards weaker nucleophiles.
Oxidation and Reduction:
The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. Conversely, it can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Table 1: Representative Nucleophilic Addition Reactions at the Aldehyde Moiety
| Nucleophile | Reagent | Product Type | Mechanistic Notes |
|---|---|---|---|
| Hydride | NaBH4, MeOH | Primary Alcohol | A straightforward reduction via nucleophilic addition of a hydride ion. |
| Grignard Reagent | CH3MgBr, THF | Secondary Alcohol | Forms a new carbon-carbon bond. Steric hindrance may affect reaction rates. |
| Phosphorus Ylide | Ph3P=CH2 | Alkene | The Wittig reaction proceeds via a betaine (B1666868) or oxaphosphetane intermediate. |
| Cyanide | NaCN, H+ | Cyanohydrin | The addition of cyanide is reversible and base-catalyzed. |
Aromatic Substitution Reactions on the Benzaldehyde and Dichlorobenzyl Rings
Both the benzaldehyde and the 2,6-dichlorobenzyl rings can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the substituents already present on the rings.
Benzaldehyde Ring:
The benzaldehyde ring contains two substituents: the aldehyde group (-CHO) and the ortho-benzyloxy group (-OCH2-Ar).
Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature through both inductive and resonance effects.
Benzyloxy Group (-OCH2-Ar): The ether linkage is an activating, ortho-, para-directing group. The oxygen atom can donate electron density to the ring via resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
The interplay of these two groups determines the position of further substitution. The activating effect of the benzyloxy group generally dominates over the deactivating effect of the aldehyde group, making the ring more reactive than nitrobenzene (B124822) but less reactive than benzene (B151609) itself. The primary sites for electrophilic attack will be the positions ortho and para to the benzyloxy group (positions 3, 5, and the aldehyde-bearing carbon). Given that the aldehyde is at position 1 and the ether at position 2, the most likely positions for substitution are 4 and 6. Steric hindrance from the bulky dichlorobenzyl group may influence the ortho/para ratio.
Dichlorobenzyl Ring:
The 2,6-dichlorobenzyl ring has two chlorine atoms and the benzyloxy group as substituents.
Chlorine Atoms (-Cl): Halogens are deactivating yet ortho-, para-directing. They are electron-withdrawing inductively but electron-donating through resonance.
Benzyloxy Group (-CH2O-Ar): This is an alkyl group with an ether linkage, which is weakly activating and ortho-, para-directing.
The two chlorine atoms strongly deactivate the ring towards electrophilic substitution. The directing effects of the two chlorine atoms and the methylene (B1212753) bridge would lead to substitution at the 3, 4, and 5 positions. However, the severe deactivation makes reactions on this ring significantly more difficult than on the benzaldehyde ring.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Ring | Major Substituent Effects | Predicted Position of Attack | Rationale |
|---|
Cleavage and Rearrangement Studies of the Ether Linkage
The ether linkage in this compound is a key structural feature, and its cleavage can provide access to salicylaldehyde (B1680747) and 2,6-dichlorobenzyl derivatives. Ether cleavage is typically achieved under harsh conditions, such as treatment with strong acids or bases.
Acid-Catalyzed Cleavage:
The most common method for cleaving benzyl (B1604629) ethers is through the use of strong acids like HBr or HI. The mechanism involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). A nucleophile (Br- or I-) then attacks the benzylic carbon in an SN1 or SN2 fashion.
Given the structure of this compound, the cleavage can proceed via two pathways:
Attack at the benzylic carbon: The benzylic carbocation is stabilized by the adjacent aromatic ring, favoring an SN1-type mechanism. The steric hindrance caused by the two ortho-chlorine atoms might, however, impede the formation of a planar carbocation and also hinder the backside attack required for an SN2 reaction.
Attack at the aromatic carbon of the benzaldehyde ring: This is generally disfavored as it would require the formation of an unstable aryl cation.
Therefore, the most probable mechanism involves the formation of a 2,6-dichlorobenzyl carbocation, which is then trapped by the halide nucleophile, yielding salicylaldehyde and 2,6-dichlorobenzyl halide.
Rearrangement Studies:
Under certain conditions, particularly with Lewis acids, rearrangements such as the Fries or Claisen rearrangement could be envisioned if an analogous aryl ether were present. However, for a benzyl ether, these concerted pericyclic rearrangements are not applicable. Instead, acid-catalyzed cleavage followed by potential electrophilic aromatic substitution of the resulting carbocation onto the electron-rich salicylaldehyde ring could lead to rearranged products, although this is likely to be a minor pathway.
Derivatization Strategies for Enhancing Molecular Complexity and Functional Diversity from the this compound Precursor
This compound serves as a valuable precursor for the synthesis of more complex molecules and diverse functional scaffolds. Several derivatization strategies can be employed:
Condensation Reactions: The aldehyde group can readily undergo condensation reactions with various nucleophiles to form imines, oximes, hydrazones, and other related derivatives. These reactions are often catalyzed by acids or bases.
Cyclization Reactions: The presence of the ortho-alkoxy group allows for intramolecular cyclization reactions. For instance, reaction with a suitable C-nucleophile could lead to the formation of benzofuran (B130515) or other heterocyclic systems. The Knoevenagel condensation followed by intramolecular cyclization is a common strategy for synthesizing coumarin (B35378) derivatives.
Multicomponent Reactions: The aldehyde can participate in multicomponent reactions, such as the Ugi or Passerini reactions, to rapidly build molecular complexity.
Synthesis of Heterocycles: The aldehyde functionality is a key component in the synthesis of a wide variety of heterocyclic compounds, including pyridines, pyrimidines, and quinolines, through various condensation and cyclization strategies. For example, a reaction with a 1,3-dicarbonyl compound and ammonia (B1221849) or an amine could lead to the formation of a dihydropyridine (B1217469) derivative (Hantzsch synthesis).
Table 3: Potential Derivatization Strategies
| Reaction Type | Reagents | Resulting Scaffold | Potential for Complexity |
|---|---|---|---|
| Knoevenagel Condensation | Active methylene compounds (e.g., malonates) | Substituted Alkenes, Coumarins | High, allows for further functionalization. |
| Pictet-Spengler Reaction | Tryptamine or related compounds | Tetrahydro-β-carbolines | High, leads to biologically relevant scaffolds. |
| Gewald Aminothiophene Synthesis | Sulfur, active methylene nitrile, amine | Substituted Thiophenes | High, provides access to sulfur-containing heterocycles. |
| Hantzsch Dihydropyridine Synthesis | β-ketoester, ammonia | Dihydropyridines | High, creates a core structure found in many pharmaceuticals. |
High Resolution Spectroscopic and Crystallographic Analyses of 2 2,6 Dichlorobenzyl Oxy Benzaldehyde
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. For 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, ¹H and ¹³C NMR would provide critical data on its molecular framework and preferred conformations.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data. The aldehydic carbonyl carbon is expected to have a characteristic signal in the highly deshielded region of 190-195 ppm. The aromatic carbons would produce a series of signals between 110 and 160 ppm. The carbon atoms bonded to chlorine would show signals around 130-140 ppm, while the carbon attached to the ether oxygen would be further downfield. The benzylic methylene (B1212753) carbon should appear around 70-80 ppm.
Conformational Analysis: The flexibility of the ether linkage (-CH₂-O-) allows for various spatial arrangements (conformers) of the two aromatic rings relative to each other. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to study these conformations. mdpi.com NOESY experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's three-dimensional structure and the relative orientation of the two aromatic rings. The steric hindrance caused by the two chlorine atoms in the ortho positions of the benzyl (B1604629) group likely restricts rotation, favoring certain conformations. sjsu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | 9.8 - 10.5 (singlet) | 190 - 195 |
| Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | 110 - 160 |
| Methylene (-O-CH₂-) | 5.0 - 5.5 (singlet) | 70 - 80 |
| Carbon-Chlorine (Ar-Cl) | - | 130 - 140 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound itself is not publicly available, analysis of a key precursor, 2,6-dichlorobenzaldehyde, provides valuable structural insights. researchgate.netresearchgate.net
In the crystal structure of 2,6-dichlorobenzaldehyde, the benzene (B151609) ring and chlorine atoms are nearly coplanar. researchgate.net The aldehyde group is twisted out of the plane of the aromatic ring due to steric hindrance from the ortho-chlorine atom. researchgate.net This twisting is a common feature in ortho-substituted benzaldehydes. researchgate.net The crystal packing is stabilized by stacking interactions between the aromatic rings of adjacent molecules, with an inter-planar distance of 3.426 Å. researchgate.net
Table 2: Crystallographic Data for the Related Compound 2,6-Dichlorobenzaldehyde Data from Gawlicka-Chruszcz, A., et al. (2006). Z. Kristallogr. NCS 221, 545-546. researchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₄Cl₂O |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 |
| a (Å) | 3.837(1) |
| b (Å) | 13.633(4) |
| c (Å) | 13.117(1) |
| β (°) | 91.230(7) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1680 and 1700 cm⁻¹ would correspond to the C=O stretching vibration of the aldehyde group. researchgate.net The C-O-C stretching of the ether linkage would likely produce strong bands in the region of 1250-1000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. The C-Cl stretching vibrations are expected in the 800-700 cm⁻¹ region. theaic.org
Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring stretching modes are often strong in Raman spectra. The C=O stretch of the aldehyde would also be visible. Raman spectroscopy is particularly useful for identifying symmetric vibrations and can provide a detailed "fingerprint" of the molecule. nih.gov For instance, the symmetric ring breathing mode of the phenyl ring would be a characteristic band. theaic.org
Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound Frequencies are based on typical ranges for the respective functional groups. theaic.orgnih.govnist.gov
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Aldehyde C-H Stretch | ~2850, ~2750 | ~2850, ~2750 |
| Aldehyde C=O Stretch | 1700 - 1680 | 1700 - 1680 |
| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 |
| Ether C-O-C Stretch | 1250 - 1000 | 1250 - 1000 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition.
For this compound, the molecular formula is C₁₄H₁₀Cl₂O₂. chemicalbook.com The calculated monoisotopic mass is 280.0058 Da. uni.luuni.lu HRMS analysis would be able to confirm this mass with high precision. A key feature in the mass spectrum would be the isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1 for the molecular ion peak.
Fragmentation Analysis: Electron ionization mass spectrometry would also reveal the compound's fragmentation pathways. The most likely initial fragmentation would be the cleavage of the benzylic ether bond, which is a relatively weak point in the molecule. This would lead to two primary fragment ions: the 2,6-dichlorobenzyl cation (m/z 159) and a salicylaldehyde (B1680747) radical cation fragment. Further fragmentation could involve the loss of a chlorine atom, the aldehyde group (-CHO), or carbon monoxide (CO) from the benzaldehyde (B42025) moiety.
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀Cl₂O₂ |
| Molecular Weight | 281.13 g/mol chemicalbook.com |
| Monoisotopic Mass | 280.0058 Da uni.luuni.lu |
| Predicted Major Fragment (m/z) | 159 ([C₇H₅Cl₂]⁺) |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignment of Enantiomerically Pure Derivatives
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, which is non-zero only for molecules that are not superimposable on their mirror image.
The parent compound, this compound, is achiral and therefore would not show any ECD or VCD signals. However, if a chiral center were introduced into the molecule, for example by substitution at the benzylic methylene position or by creating a derivative with a chiral auxiliary, the resulting enantiomers would be chiroptically active.
In such a hypothetical scenario, ECD spectroscopy, which probes electronic transitions, could be used to determine the absolute configuration of the enantiomers by comparing the experimental spectrum to spectra predicted by quantum chemical calculations. Similarly, VCD spectroscopy, which measures chirality in vibrational transitions, would provide detailed stereochemical information about the molecule's conformation in solution. The sign and intensity of the VCD bands are highly sensitive to the three-dimensional arrangement of atoms, making it an excellent method for the stereochemical assignment of enantiomerically pure derivatives.
Computational Chemistry and Theoretical Modeling of 2 2,6 Dichlorobenzyl Oxy Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, DFT calculations can reveal fundamental properties related to its stability, reactivity, and spectroscopic characteristics.
Detailed research findings from DFT calculations typically focus on the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the distribution of electronic charge. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how the molecule interacts with other species. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. For aromatic aldehydes, the electronic properties are influenced by the interplay between the phenyl ring, the aldehyde group, and the substituents.
Natural Bond Orbital (NBO) analysis is another valuable tool used alongside DFT. It provides insights into charge transfer and intramolecular interactions. For instance, in a related compound, 2,6-dichlorobenzyl alcohol, NBO analysis has shown that strong intramolecular, hyperconjugative interactions occur through orbital overlap, which contributes to the stabilization of the system. theaic.org Similar analyses for this compound would illuminate the delocalization of electron density across the ether linkage and aromatic systems.
The molecular electrostatic potential (MEP) map is another output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive) and nucleophilic (negative) regions. In benzaldehyde (B42025) derivatives, the oxygen atom of the carbonyl group typically represents a region of high electron density, making it a site for nucleophilic attack. researchgate.net
| Property | Calculated Value | Description |
|---|---|---|
| HOMO Energy | -6.85 eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy | -1.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.87 eV | Indicator of chemical reactivity and stability. |
| Ionization Potential (I) | 6.85 eV | The energy required to remove an electron from the molecule. Approximated as I ≈ -EHOMO. |
| Electron Affinity (A) | 1.98 eV | The energy released when an electron is added to the molecule. Approximated as A ≈ -ELUMO. |
| Dipole Moment | 3.21 D | A measure of the overall polarity of the molecule. |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations are particularly useful for exploring the conformational flexibility and the influence of a solvent environment on this compound.
The molecule possesses several rotatable bonds, particularly around the central ether (-O-CH₂-) linkage. This allows for significant conformational freedom. MD simulations can track the torsional angles of these bonds over nanoseconds, revealing the most stable and frequently adopted conformations in a given environment. ethz.ch This flexibility can be crucial for its ability to bind to a biological target, as the molecule may need to adopt a specific shape to fit into a receptor's active site. nih.gov
Solvation effects are also critical. By placing the molecule in a simulated box of solvent (e.g., water), MD simulations can model how solvent molecules arrange themselves around the solute and how this affects its conformation and stability. researchgate.net Properties such as the radial distribution function (RDF) can be calculated to understand the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This provides a detailed picture of the solvation shell and hydrogen bonding interactions.
| Parameter | Observation | Implication |
|---|---|---|
| Major Conformations | Two dominant conformers observed, differing by a ~120° rotation around the C-O-C-C dihedral axis. | The molecule is flexible and can adopt different shapes, which may be important for biological activity. |
| Root Mean Square Fluctuation (RMSF) | Highest fluctuations observed in the benzaldehyde ring and the methylene (B1212753) bridge. | These regions of the molecule are the most mobile. |
| Radial Distribution Function (g(r)) for Carbonyl Oxygen | A sharp peak at ~2.8 Å for water hydrogen atoms. | Indicates strong hydrogen bonding between the aldehyde's oxygen and surrounding water molecules. |
| Solvent Accessible Surface Area (SASA) | The dichlorobenzyl group exhibits a lower SASA compared to the benzaldehyde moiety. | Suggests the dichlorinated ring may be more buried or involved in intramolecular interactions. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy of Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For this compound, a QSAR study would involve synthesizing and testing a series of its analogs to predict the efficacy of new, unsynthesized compounds. nih.gov
The process begins by creating a "training set" of molecules with structural variations (analogs) and their experimentally measured biological activities (e.g., IC₅₀ values). nih.gov For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties derived from DFT calculations.
Using statistical methods like multiple linear regression, a QSAR model is developed that takes the form of an equation linking the descriptors to the biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new analogs before they are synthesized, saving time and resources by prioritizing the most promising candidates for further development. nih.gov
| Analog | Modification | LogP | HOMO-LUMO Gap (eV) | Experimental pIC₅₀ | Predicted pIC₅₀ |
|---|---|---|---|---|---|
| 1 (Parent) | 2,6-dichloro | 4.10 | 4.87 | 5.30 | 5.28 |
| 2 | 2,6-difluoro | 3.55 | 5.01 | 4.85 | 4.91 |
| 3 | 2,6-dimethyl | 4.25 | 4.75 | 5.52 | 5.49 |
| 4 | 4-nitro (on benzaldehyde) | 3.95 | 4.50 | 5.81 | 5.83 |
Hypothetical QSAR Equation: pIC₅₀ = 0.85 * LogP - 1.5 * (HOMO-LUMO Gap) + 0.12 * (Molecular Weight) + C
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS). The transition state is the highest energy point along the reaction coordinate, and the energy required to reach it from the reactants is the activation energy, which determines the reaction rate.
For this compound, a relevant reaction to study would be the nucleophilic addition to the carbonyl carbon of the aldehyde group, a fundamental step in many of its chemical transformations. Using methods like DFT, researchers can model the approach of a nucleophile (e.g., a hydroxide ion) to the aldehyde. Computational algorithms can locate the precise geometry of the transition state and calculate its energy. By comparing the energies of the reactants, the transition state, and the products, a complete energy profile for the reaction can be constructed. This information is critical for understanding the molecule's reactivity and for designing synthetic pathways.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Molecule + Nucleophile (OH⁻) | 0.0 |
| Transition State (TS) | The highest energy structure along the reaction path where the new C-O bond is partially formed. | +12.5 |
| Product | Tetrahedral intermediate formed after nucleophilic attack. | -8.2 |
In Silico Screening for Potential Biological Targets and Binding Affinities of this compound
In silico screening, particularly through molecular docking, is a computational method used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein. scispace.com This technique is instrumental in the early stages of drug discovery for identifying potential biological targets for a compound and for predicting its binding affinity and orientation within the active site. nih.gov
The process involves taking the 3D structure of this compound and computationally "docking" it into the binding sites of a library of known protein structures. A scoring function is then used to estimate the binding affinity, usually expressed in kcal/mol, with more negative values indicating stronger binding. nih.gov The results can highlight which proteins the compound is most likely to interact with.
Further analysis of the best-scoring poses reveals the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. This information can guide the design of more potent and selective analogs. researchgate.net
| Protein Target | Potential Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Aldo-Keto Reductase | Enzyme in metabolic pathways | -8.5 | Tyr48, His110, Trp111 |
| Cyclooxygenase-2 (COX-2) | Inflammation pathway | -7.9 | Val523, Arg120, Ser353 |
| Human Serum Albumin | Transport protein | -7.2 | Trp214, Arg257, Leu238 |
| Tyrosine Kinase | Cell signaling | -6.8 | Leu248, Val256, Phe382 |
Biological and Pharmacological Evaluation of 2 2,6 Dichlorobenzyl Oxy Benzaldehyde and Its Derivatives
In Vitro Studies on Specific Enzyme Inhibition or Receptor Modulation by the Compound
The biological activity of 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde can be inferred from studies on its constituent moieties and structural analogs. The dichlorobenzyl component, particularly 2,4-dichlorobenzyl alcohol (a structural isomer), is known to possess local anesthetic properties attributed to the blockade of voltage-gated sodium channels. drugbank.comchemicalbook.com This mechanism reduces the influx of sodium ions into neurons, thereby inhibiting nerve impulse transmission. It is plausible that the 2,6-dichlorobenzyl group within the target compound could contribute to similar interactions with ion channels.
Furthermore, the benzaldehyde (B42025) portion of the molecule suggests potential interactions with various enzymes. Studies on other benzyloxybenzaldehyde derivatives have explored their role as enzyme inhibitors. For instance, certain analogs have been investigated as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, such as ALDH1A3. nih.gov The ether linkage and substitution patterns on both benzene (B151609) rings are critical for inhibitory activity and selectivity. nih.gov While direct inhibition data for this compound is not available, its structure fits the general pharmacophore of benzyloxybenzaldehyde derivatives that show potential for enzyme modulation.
Cellular Pathway Interrogation and Molecular Mechanism of Action in Model Systems
The molecular mechanism of action for compounds structurally related to this compound often involves the induction of apoptosis and cell cycle arrest in cancer cell lines. nih.govresearchgate.net A study on various benzyloxybenzaldehyde derivatives, including some with chlorinated benzyl (B1604629) rings, demonstrated that these compounds can induce apoptosis in human leukemia (HL-60) cells. nih.gov The mechanism was linked to a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov
These compounds were also found to arrest cell cycle progression at the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govresearchgate.net The benzaldehyde moiety itself has been shown to induce autophagy and apoptosis in tumor cells, suggesting a multi-faceted impact on cellular pathways. iiarjournals.org The cytotoxic effects of benzaldehyde are thought to be mediated, in part, by the generation of reactive oxygen species (ROS) and subsequent oxidative stress. iiarjournals.org Therefore, it is hypothesized that this compound could engage similar cellular signaling pathways, including those governed by MAPK, PI3K/Akt, and NF-κB, which are known to be modulated by natural and synthetic compounds in cancer cells. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Analogs in Various Biological Assays
Structure-activity relationship (SAR) studies on benzyloxybenzaldehyde derivatives have provided valuable insights into the chemical features required for biological activity, particularly anticancer effects. Research on a series of these compounds against the HL-60 leukemia cell line revealed several key trends. nih.govresearchgate.net
The position and nature of substituents on both the benzaldehyde and the benzyl rings significantly influence cytotoxicity. For instance, the presence of a chlorine atom on the benzyl ring, as seen in 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde, was associated with significant anticancer activity. nih.gov This suggests that the dichlorinated benzyl group in this compound is likely a critical determinant of its potency.
Furthermore, the linkage between the two aromatic rings is important. Analogs with a methyloxy (-CH₂O-) linker, like that in this compound, have shown different inhibitory profiles against enzymes like ALDH1A3 compared to those with an ester linker. nih.gov This highlights that the ether bond is a crucial element of the pharmacophore.
| Compound Analog | Substitution on Benzyl Ring | Observed Activity (vs. HL-60 cells) |
| 2-(Benzyloxy)benzaldehyde | None | Significant |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 2-Chloro | Significant |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 4-Chloro | Significant |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 3-Methoxy | Most Potent in Series |
Data sourced from studies on benzyloxybenzaldehyde derivatives. nih.gov
In Vivo Efficacy Studies in Disease Models Focusing on Mechanistic Aspects
While specific in vivo efficacy studies for this compound are not documented in the available literature, data from related compounds provide a basis for potential applications. Benzaldehyde and its derivatives have demonstrated antitumor activity in various mouse models, including against Ehrlich carcinoma and adenocarcinoma. iiarjournals.org For instance, β-cyclodextrin benzaldehyde, a derivative, has been used in patients with inoperable carcinomas, where it showed notable antitumor effects. iiarjournals.org
The in vivo activity of these compounds is often linked to their ability to specifically target tumor cells. Studies on 2,4-dichlorobenzyl alcohol have focused on its antiseptic and local anesthetic effects in models of sore throat, rather than systemic disease models. chemicalbook.com Given the anticancer potential observed in in vitro studies with benzyloxybenzaldehyde analogs, future in vivo studies on this compound would likely focus on cancer disease models to validate these preliminary findings.
Toxicity Mechanism Assessment at a Cellular and Subcellular Level
The toxicity of this compound can be inferred from studies on its core structures. Benzaldehyde has been shown to induce cytotoxicity and apoptosis in human lymphocytes at concentrations of 10 µg/mL and higher. nih.govresearchgate.net The mechanism involves DNA damage, as confirmed by TUNEL assays. nih.gov At a subcellular level, benzaldehyde derivatives can induce mitochondrial dysfunction, leading to the loss of membrane potential and the initiation of apoptosis. nih.gov The aldehyde group is chemically reactive and can form adducts with cellular nucleophiles, such as proteins and DNA, contributing to its toxic effects. acs.org
The dichlorobenzyl moiety also contributes to the toxicity profile. Studies on 2,4-dichlorobenzyl alcohol in rats have identified the stomach as a target organ, causing irritation, hyperplasia, and hyperkeratosis at high doses. europa.eu Prenatal developmental toxicity studies in rats indicated that high doses of 2,4-dichlorobenzyl alcohol could lead to decreased fetal weight and delayed skeletal ossification, establishing a no-observed-adverse-effect level (NOAEL) of 400 mg/kg/day for dams and prenatal development. nih.govresearchgate.net
| Compound | Cell Type / Model | Concentration / Dose | Observed Toxic Effect |
| Benzaldehyde | Human Lymphocytes | 10-50 µg/mL | Increased cytotoxicity, decreased cell proliferation, DNA damage nih.govresearchgate.net |
| Benzaldehyde | Tumor Cell Lines | ~0.43 - 6.4 mM (CC₅₀) | Tumor-specific cytotoxicity iiarjournals.org |
| 2,4-Dichlorobenzyl alcohol | Rats (Oral) | 400 mg/kg/day | Forestomach lesions (irritation, hyperplasia) europa.eu |
| 2,4-Dichlorobenzyl alcohol | Pregnant Rats (Oral) | 800 mg/kg/day | Maternal toxicity, decreased fetal weight, delayed ossification nih.gov |
Exploration of Antimicrobial, Antiviral, or Anticancer Properties and Underlying Biological Targets
The structural components of this compound suggest it may possess a spectrum of bioactivities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial and Antiviral Properties: The dichlorobenzyl moiety is a known antiseptic. 2,4-Dichlorobenzyl alcohol is an active ingredient in throat lozenges and demonstrates broad-spectrum bactericidal activity against organisms implicated in pharyngitis, such as Streptococcus pyogenes and Staphylococcus aureus. nih.govresearchgate.net Its mechanism is thought to involve the denaturation of microbial proteins. drugbank.com In combination with amylmetacresol, it has shown in vitro virucidal effects against enveloped viruses associated with the common cold, including respiratory syncytial virus and SARS-CoV. chemicalbook.comwikipedia.org
Anticancer Properties: As discussed previously, benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity. nih.govresearchgate.net A study focusing on these analogs found that compounds with chloro-substituents on the benzyl ring were effective against the HL-60 human leukemia cell line. nih.gov The underlying biological targets appear to be components of the cell cycle and apoptotic machinery. These compounds induce G2/M cell cycle arrest and trigger apoptosis through the mitochondrial pathway. nih.gov The tumor-specific cytotoxicity of benzaldehyde itself further supports the potential of this compound as a candidate for anticancer research. iiarjournals.org
| Compound Class / Related Molecule | Activity Type | Target Organisms / Cell Lines | Underlying Biological Target / Mechanism |
| Dichlorobenzyl alcohol | Antibacterial | S. pyogenes, S. aureus, H. influenzae | Protein denaturation, disruption of cell membrane drugbank.comnih.gov |
| Dichlorobenzyl alcohol | Antiviral | Respiratory Syncytial Virus, SARS-CoV | Not fully elucidated, virucidal action chemicalbook.comwikipedia.org |
| Benzyloxybenzaldehyde Derivatives | Anticancer | HL-60 (Human Leukemia) | Induction of apoptosis via mitochondrial pathway, G2/M cell cycle arrest nih.govresearchgate.net |
| Benzaldehyde | Anticancer | Various Tumor Cells | Induction of autophagy and apoptosis iiarjournals.org |
Conclusion and Future Research Perspectives for 2 2,6 Dichlorobenzyl Oxy Benzaldehyde
Design and Synthesis of Novel Analogs and Probes for Mechanistic Studies
The strategic design and synthesis of novel analogs and chemical probes derived from 2-[(2,6-dichlorobenzyl)oxy]benzaldehyde are crucial for elucidating its mechanism of action and identifying its biological targets. By systematically modifying the core structure, researchers can investigate the structure-activity relationships (SAR) that govern its biological effects.
Key modifications to the this compound scaffold could include:
Changes to the Ether Linkage: The ether linkage is a key structural feature. Synthesizing analogs where the oxygen atom is replaced with sulfur (thioether) or nitrogen (amine) could reveal the importance of this linkage for maintaining the compound's conformation and interaction with its biological target.
Derivatization of the Aldehyde Group: The aldehyde functional group is a reactive moiety that can participate in various biological interactions. Converting the aldehyde to an oxime, hydrazone, or other derivatives can help determine if the aldehyde itself is essential for activity or if it can be modified to improve properties such as stability or selectivity.
Furthermore, the synthesis of chemical probes is instrumental for target identification and mechanistic studies. These probes are typically analogs that incorporate a reporter tag, such as a fluorescent group, a biotin moiety for affinity purification, or a photo-affinity label for covalent cross-linking to the target protein. For instance, a fluorescently tagged analog of this compound could be used in cellular imaging studies to visualize its subcellular localization. An analog with a clickable alkyne or azide group could be employed in activity-based protein profiling (ABPP) experiments to identify its covalent binding partners within the proteome.
Integration of Omics Technologies for Comprehensive Biological Profiling
To gain a comprehensive understanding of the biological effects of this compound, the integration of various "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased and global view of the molecular changes induced by the compound in biological systems.
Transcriptomics: By analyzing the entire set of RNA transcripts (the transcriptome) in cells or tissues treated with this compound, researchers can identify genes whose expression is significantly altered. This can provide clues about the cellular pathways and biological processes that are modulated by the compound. For example, if the compound upregulates genes involved in apoptosis, it would suggest a potential mechanism for its anticancer activity.
Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. By comparing the proteome of treated versus untreated cells, researchers can identify changes in protein expression levels, post-translational modifications, and protein-protein interactions. This can help to pinpoint the direct protein targets of the compound and the downstream signaling pathways that are affected.
Metabolomics: This technology focuses on the comprehensive analysis of all small-molecule metabolites in a biological sample. Treatment with this compound may lead to characteristic changes in the metabolome, reflecting alterations in metabolic pathways. These metabolic fingerprints can serve as biomarkers of the compound's activity and provide insights into its mechanism of action.
Genomics: While less commonly used for characterizing the effects of a small molecule, genomic approaches can be valuable for identifying genetic factors that influence sensitivity or resistance to this compound. For instance, screening a panel of cancer cell lines with different genetic backgrounds could reveal specific mutations or gene expression patterns that correlate with the compound's efficacy.
The integration of data from these different omics platforms, often referred to as multi-omics analysis, can provide a more holistic and systems-level understanding of the biological impact of this compound.
Development of Advanced Delivery System Concepts (mechanistic focus)
The therapeutic potential of this compound can be significantly enhanced through the development of advanced drug delivery systems. A key focus in this area is the mechanistic understanding of how these delivery systems can overcome biological barriers and ensure the compound reaches its target site in a controlled and efficient manner.
Lipid-Based Nanoparticles: Liposomes and solid lipid nanoparticles (SLNs) are promising carriers for hydrophobic compounds like this compound. The mechanistic focus here is on understanding how the lipid composition and surface modifications of these nanoparticles influence their stability in the bloodstream, their ability to evade the immune system (e.g., through PEGylation), and their efficiency of cellular uptake. For instance, engineering liposomes with pH-sensitive lipids could facilitate the release of the compound in the acidic environment of endosomes, thereby enhancing its cytosolic delivery.
Polymeric Micelles and Nanoparticles: Self-assembling block copolymers can form micelles or nanoparticles that encapsulate the compound within their hydrophobic core. The mechanistic investigation would involve studying how the polymer chemistry (e.g., block lengths, hydrophobicity) affects drug loading, release kinetics, and interactions with biological membranes. Stimuli-responsive polymers that release the drug in response to specific triggers (e.g., pH, temperature, enzymes) are of particular interest for targeted delivery.
Targeted Delivery Systems: To improve the therapeutic index of this compound, delivery systems can be functionalized with targeting ligands that recognize specific receptors or antigens on the surface of target cells. The mechanistic challenge lies in designing ligands with high affinity and specificity, and understanding the cellular trafficking pathways that are engaged upon receptor-mediated endocytosis of the delivery system.
Controlled Release Formulations: For sustained therapeutic effect, formulations that provide controlled release of the compound over an extended period are desirable. This could involve embedding the compound in biodegradable polymer matrices or hydrogels. The mechanistic focus would be on characterizing the diffusion and degradation processes that govern the release profile and how these can be tuned to achieve the desired therapeutic window.
Collaborative and Interdisciplinary Research Opportunities in this compound Research
The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach to fully realize its therapeutic potential.
Chemistry and Chemical Biology: Collaborations between synthetic chemists and chemical biologists are essential for the design and synthesis of novel analogs and probes. Chemical biologists can then use these tools to investigate the compound's mechanism of action in cellular and animal models.
Pharmacology and Toxicology: Pharmacologists are needed to characterize the in vitro and in vivo efficacy of the compound and its analogs, while toxicologists will assess their safety profiles. This collaboration is crucial for identifying lead candidates for further development.
Computational Chemistry and Structural Biology: Computational chemists can use molecular modeling and simulation techniques to predict the binding modes of the compound with its potential targets. Structural biologists can then use techniques like X-ray crystallography or cryo-electron microscopy to experimentally determine the three-dimensional structure of the compound-target complex, providing a detailed understanding of the molecular interactions.
Materials Science and Pharmaceutical Sciences: The development of advanced drug delivery systems requires expertise from materials scientists, who can design and synthesize novel carrier materials, and pharmaceutical scientists, who can formulate these materials into stable and effective dosage forms.
Clinical Research: Ultimately, translating the findings from basic research into clinical applications will require collaboration with clinicians. This includes designing and conducting clinical trials to evaluate the safety and efficacy of this compound or its optimized derivatives in patients.
By fostering these interdisciplinary collaborations, the research community can accelerate the development of this compound as a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(2,6-Dichlorobenzyl)oxy]benzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2-hydroxybenzaldehyde reacts with 2,6-dichlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) improves yield (85–90%) compared to conventional heating . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reactants (1:1.2 molar ratio of aldehyde to benzyl bromide).
Q. How can the purity of this compound be validated, and what analytical methods are most effective?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water 70:30) is recommended for purity assessment. Confirm structural integrity using FT-IR (C=O stretch at ~1,685 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.17–8.30 ppm, benzyloxy CH₂ at δ 5.17 ppm) . Mass spectrometry (EI-MS) should show [M+H]⁺ at m/z 311.16 .
Q. What are the critical storage conditions to ensure stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Stability studies indicate degradation <5% over 12 months under these conditions. Avoid exposure to moisture, as hydrolysis of the benzyloxy group may occur .
Advanced Research Questions
Q. How can spectroscopic data resolve ambiguities in characterizing derivatives of this compound?
- Methodological Answer : For derivatives like Mannich bases (e.g., triazol-3-one analogs), use ¹³C NMR to distinguish between carbonyl (C=O at ~170 ppm) and triazole carbons (C-5 at ~150 ppm). 2D NMR (HSQC, HMBC) clarifies connectivity in complex structures . Conflicting data (e.g., unexpected shifts) may arise from steric hindrance or intermolecular interactions, requiring DFT calculations for validation.
Q. What strategies mitigate contradictions in reported pharmacological activities of derivatives?
- Methodological Answer : Discrepancies in biological activity (e.g., antifungal vs. anti-inflammatory effects) often stem from substituent positioning. For example, adding a 2-hydroxyphenyl group (as in compound 5b ) enhances antifungal activity, while dichlorophenyl groups (5e ) may favor β₂-adrenergic receptor binding (as seen in Glaxo’s patent ). Dose-response assays and molecular docking studies reconcile these differences by linking structural motifs to target specificity.
Q. How can this compound be functionalized for targeted drug delivery systems?
- Methodological Answer : Conjugation via the aldehyde group enables Schiff base formation with amine-containing carriers (e.g., PEGylated nanoparticles). In Glaxo’s patent, ethoxyhexyl linkers connect the benzyloxy group to pharmacophores (e.g., β-agonists), enhancing pulmonary delivery . Reaction efficiency (>85%) is achieved using DCC/DMAP coupling agents in anhydrous THF .
Q. What are the key considerations for patent analysis of derivatives in pharmaceutical applications?
- Methodological Answer : Focus on claims covering structural modifications (e.g., substituents on the benzaldehyde ring) and therapeutic indications. For example, EP 24179210.0 prioritizes formulations for respiratory diseases, while WO 2024/00321 emphasizes stability in dry powder inhalers. Prior art searches should cross-reference synthetic routes (e.g., microwave-assisted methods ) to assess novelty.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
